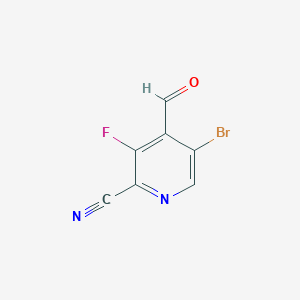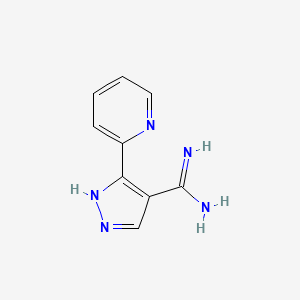![molecular formula C10H13N5 B1493743 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-carboximidamid CAS No. 2098141-71-8](/img/structure/B1493743.png)
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-carboximidamid
Übersicht
Beschreibung
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a useful research compound. Its molecular formula is C10H13N5 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Onkologie: Induktion der Apoptose in Leukämiezellen
Diese Verbindung hat vielversprechende Ergebnisse bei der Induktion der Apoptose in verschiedenen Leukämiezell-Linien bei nanomolaren Konzentrationen gezeigt . Es wurde gegen akute promyelozytäre Leukämie (HL-60), akute monoztyäre Leukämie (THP-1), akute T-lymphoblastische Leukämie (MOLT-4), biphänotypische B-Myelomonocytische Leukämie (MV-4-11) und Erythroleukämie (K-562) Zellen getestet. Die Optimierung der Struktur-Aktivitäts-Beziehung führte zu einem signifikanten zytotoxischen Potenzial, was es zu einem potenziellen Kandidaten für die Leukämietherapie macht.
Arzneimittelforschung: Antitumoraktivität
Im Bereich der Arzneimittelforschung ermöglicht die einzigartige Struktur von 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-carboximidamid seine Erforschung als Antitumormittel . Die Fähigkeit der Verbindung, die Zellviabilität zu beeinflussen und die Apoptose in Krebszellen zu induzieren, bietet einen Weg für die Entwicklung neuer Therapeutika, die auf verschiedene Krebsformen abzielen.
Materialwissenschaften: Chemische Synthese
Obwohl spezifische Anwendungen in der Materialwissenschaft in den Suchergebnissen nicht detailliert beschrieben sind, deutet die vielseitige chemische Struktur der Verbindung auf eine mögliche Verwendung bei der Synthese neuer Materialien hin. Seine Reaktivität könnte genutzt werden, um neuartige Polymere oder Beschichtungen mit einzigartigen Eigenschaften zu schaffen.
Katalyse: Beschleunigung von Reaktionen
Die Struktur der Verbindung deutet auf eine mögliche Verwendung in der Katalyse hin, möglicherweise als Katalysator oder Teil eines katalytischen Systems, um chemische Reaktionen zu beschleunigen. Dies könnte besonders nützlich in industriellen Prozessen sein, bei denen Effizienz und Selektivität von größter Bedeutung sind.
Toxikogenomik: Genexpressionsstudien
Eine toxikogenomische Studie einer verwandten Verbindung, DU385, ergab eine veränderte Expression von sechzehn Genen in den empfindlichsten MV-4-11-Zellen . Dies deutet darauf hin, dass this compound verwendet werden könnte, um Veränderungen der Genexpression als Reaktion auf eine medikamentöse Behandlung zu untersuchen, was Einblicke in die Wirkmechanismen und potenziellen Nebenwirkungen bietet.
Pharmakologie: Optimierung von Therapeutika
Die Wirksamkeit der Verbindung gegen verschiedene Krebszell-Linien deutet auf ihr Potenzial zur Optimierung als Therapeutikum hin . Durch die Untersuchung ihrer Pharmakokinetik und Pharmakodynamik können Forscher effektivere und gezieltere Behandlungen für Krebs entwickeln.
Rechnerchemie: Molekulares Docking-Studien
Die Struktur der Verbindung macht sie für molekulares Docking-Studien geeignet, um ihre Interaktion mit biologischen Zielstrukturen vorherzusagen . Dies ist entscheidend in den frühen Phasen der Arzneimittelentwicklung, um vielversprechende Kandidaten für weitere Untersuchungen zu identifizieren.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities, suggesting potential interactions with multiple targets .
Mode of Action
It is known that the compound can undergo selective functionalization, which may influence its interaction with its targets .
Result of Action
Compounds with similar structures have been reported to exhibit diverse bioactivities .
Biochemische Analyse
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide binds to the active site of the enzyme, preventing the substrate from binding. Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling cascades .
Molecular Mechanism
At the molecular level, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-glucosidase, inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have been studied over time. The compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in cancer cells . These effects include prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can enhance its interactions with biomolecules, such as enzymes and nucleic acids, ultimately influencing its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSTIBSGCBDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)


![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)



